D-alanine is the D-enantiomer of alanine, a chiral amino acid. Unlike the more common L-alanine, a key component of protein synthesis, D-alanine primarily functions in bacteria. [, , , ] It plays a crucial role in the formation of peptidoglycan, a mesh-like layer that provides structural integrity to bacterial cell walls. [, , , , , , ] Its presence in bacterial cell walls but not in mammals makes D-alanine and its metabolic pathway attractive targets for antibacterial drug development. [, , , ]
D-Alanine Sofosbuvir is a compound that combines the amino acid D-Alanine with Sofosbuvir, an antiviral medication primarily used to treat hepatitis C. Sofosbuvir is a nucleotide analog that inhibits the hepatitis C virus by targeting the viral polymerase enzyme. The incorporation of D-Alanine may enhance the pharmacological properties of Sofosbuvir, potentially improving its efficacy or reducing side effects.
Sofosbuvir was developed by Gilead Sciences and is marketed under various brand names, including Sovaldi. The compound has been extensively studied for its effectiveness against multiple genotypes of the hepatitis C virus. D-Alanine, an amino acid, is commonly found in proteins and plays a role in various metabolic processes.
D-Alanine Sofosbuvir can be classified as:
The synthesis of D-Alanine Sofosbuvir involves several steps that typically include the condensation of D-Alanine with intermediates derived from Sofosbuvir.
D-Alanine Sofosbuvir has a complex molecular structure characterized by a combination of an amino acid and a nucleotide analog.
The chemical reactions involving D-Alanine Sofosbuvir primarily focus on its interactions with viral enzymes and cellular components.
The mechanism by which D-Alanine Sofosbuvir exerts its antiviral effects involves several key processes.
Data from clinical studies indicate that D-Alanine Sofosbuvir maintains high efficacy across different hepatitis C genotypes, demonstrating a low resistance profile .
Understanding the physical and chemical properties of D-Alanine Sofosbuvir is essential for its formulation and therapeutic use.
D-Alanine Sofosbuvir has significant applications in scientific research and clinical settings.
D-Alanine Sofosbuvir is systematically named as propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate [4] [5]. It belongs to the phosphoramidate prodrug class of nucleotide analogs, characterized by a ProTide (Prodrug Technology) motif. This structural class facilitates intracellular delivery of nucleoside monophosphates by incorporating:
The compound bridges antiviral nucleotide chemistry with stereochemically complex prodrug design, targeting enzymatic activation within hepatocytes [3].
D-Alanine Sofosbuvir shares the molecular formula C₂₂H₂₉FN₃O₉P with its L-alanine counterpart, yielding an identical molecular weight of 529.45 g/mol [4] [5]. Despite identical gross formulae, isotopic mass analysis reveals subtle differences: the exact mass is 529.163 g/mol (vs. 529.452 g/mol for Sofosbuvir) due to nuclear binding energy variations in stereoisomers [5] [8].
Table 1: Elemental Composition Analysis
Element | Count | Atomic Mass (u) | Mass Contribution (u) |
---|---|---|---|
Carbon | 22 | 12.011 | 264.242 |
Hydrogen | 29 | 1.008 | 29.232 |
Fluorine | 1 | 18.998 | 18.998 |
Nitrogen | 3 | 14.007 | 42.021 |
Oxygen | 9 | 15.999 | 143.991 |
Phosphorus | 1 | 30.974 | 30.974 |
Total | 529.458 |
This compound exhibits five chiral centers and a stereogenic phosphorus atom, critically defining its biological activity [3] [4]:
The stereogenic phosphorus arises during phosphoramidate coupling, producing diastereomers separable via enzymatic resolution using engineered phosphotriesterase (PTE) variants [6]. This stereochemical complexity necessitates specialized synthesis: Hoffmann-La Roche’s route employs Candida antarctica lipase B for diastereomeric resolution, while alternative approaches leverage esterases from Bacillus subtilis for enantiopure glycerol intermediates [3].
D-Alanine Sofosbuvir diverges pharmacologically from Sofosbuvir despite structural similarities:
Table 2: Pharmacological Comparison with Sofosbuvir
Parameter | D-Alanine Sofosbuvir | Sofosbuvir |
---|---|---|
Configuration | Rp phosphorus, D-alanine | Sp phosphorus, L-alanine |
Metabolic Enzyme | Carboxyl esterase 1 (CES1) | Cathepsin A (CatA) |
Hepatic Triphosphate (4h) | 1,250 nM (rat model) | 170 nM (rat model) |
NS5B Polymerase EC₅₀ | 42 ± 11 nM | 92 ± 18 nM |
S282T Resistance Fold-Change | 2.1 | 5.8 |
Protein Binding | 58–61% | 61–65% |
Among nucleotide analogs, it demonstrates unique stereochemical advantages over remdesivir and tenofovir alafenamide but faces clinical development barriers including plasma stability and scalable synthesis [4] [6].
Table 3: Key Identifiers of D-Alanine Sofosbuvir
Identifier Type | Value |
---|---|
CAS Registry Numbers | 1496552-16-9, 1496552-28-3, |
1064684-71-4 | |
SMILES | CC(C)OC(=O)C@@HNP(=O)(OC[C@H]1OC@@HC@(F)[C@@H]1O)Oc3ccccc3 |
InChI Key | TTZHDVOVKQGIBA-SGUBORNDSA-N |
Canonical Name | D-Alanine, N-[[(Rp,2ʹR)-2ʹ-deoxy-2ʹ-fluoro-2ʹ-methyl-P-phenyl-5ʹ-uridylyl]-, 1-methylethyl ester |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: